molecular formula C20H17NO4S B3020301 3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide CAS No. 896295-99-1

3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide

Cat. No.: B3020301
CAS No.: 896295-99-1
M. Wt: 367.42
InChI Key: KVGKCSMOKQEOIV-UHFFFAOYSA-N
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Description

3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a methanesulfonyl group attached to a benzamide core, with a phenoxyphenyl substituent. Its molecular formula is C20H17NO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted benzamides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenoxyphenyl)benzamide: Lacks the methanesulfonyl group, which may result in different chemical and biological properties.

    3-methanesulfonylbenzamide: Lacks the phenoxyphenyl substituent, affecting its reactivity and applications.

    N-(2-phenoxyphenyl)-3-methylbenzamide: Contains a methyl group instead of a methanesulfonyl group, leading to variations in its chemical behavior.

Uniqueness

3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide is unique due to the presence of both the methanesulfonyl and phenoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

3-methylsulfonyl-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-26(23,24)17-11-7-8-15(14-17)20(22)21-18-12-5-6-13-19(18)25-16-9-3-2-4-10-16/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGKCSMOKQEOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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